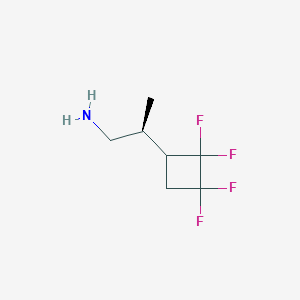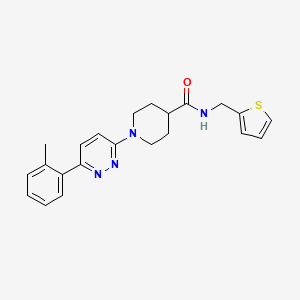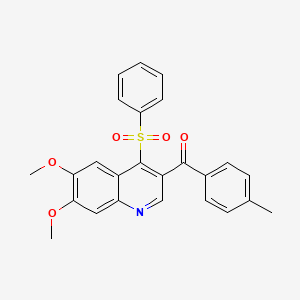
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a chemical compound that belongs to the class of amines. It is also known as TFB-TAP, and its molecular formula is C7H11F4N. This compound is widely used in scientific research for its unique properties and applications. In
Mécanisme D'action
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is not well understood. However, it is believed that it interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of cytokines in the body. It has also been shown to have antitumor properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine in lab experiments is its high purity and yield. It is also a versatile compound that can be used in various applications. However, one of the limitations of using this compound in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine in scientific research. One direction is the development of new drugs and pharmaceuticals that use this compound as a building block. Another direction is the development of new materials for various applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in various diseases and conditions.
Conclusion:
In conclusion, (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a unique and versatile compound that has various applications in scientific research. Its synthesis method is efficient, and its purity is high. It has various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. Although it is relatively expensive, its versatility makes it a valuable compound for various applications. Further research is needed to explore its potential use in various diseases and conditions.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine involves the reaction of cyclobutene with tetrafluoroethylene in the presence of a catalyst. The resulting product is then treated with lithium aluminum hydride to obtain the final product. The yield of this synthesis method is high, and the purity of the product is excellent.
Applications De Recherche Scientifique
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has various applications in scientific research. It is commonly used as a building block for the synthesis of other compounds. It has been used in the synthesis of various drugs and pharmaceuticals due to its unique properties. It is also used in the development of new materials for various applications, including electronic devices, optical materials, and polymers.
Propriétés
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKZKNPYKSSTL-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)
![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)
![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)
![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
